2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone
CAS No.: 729578-87-4
Cat. No.: VC4365759
Molecular Formula: C11H13ClN2O3
Molecular Weight: 256.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 729578-87-4 |
|---|---|
| Molecular Formula | C11H13ClN2O3 |
| Molecular Weight | 256.69 |
| IUPAC Name | 2-chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C11H13ClN2O3/c12-8-10(15)13-3-5-14(6-4-13)11(16)9-2-1-7-17-9/h1-2,7H,3-6,8H2 |
| Standard InChI Key | IQJDVCLXAFDOBI-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CO2 |
Introduction
Structural Characteristics and Nomenclature
2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone features a piperazine core substituted at the 1-position with a chloroacetyl group (-CO-CH2-Cl) and at the 4-position with a furan-2-carbonyl moiety. The IUPAC name reflects this arrangement, with the piperazine ring serving as the central scaffold. Comparative analysis with analogous structures, such as 2-(2-chlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one (Y200-4799), reveals shared attributes, including a molecular weight range of 348–400 g/mol and logP values between 1.4–1.6, suggesting moderate lipophilicity .
The molecular formula C11H14ClN3O3 corresponds to a molar mass of 295.7 g/mol. Key structural descriptors include:
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Hydrogen bond acceptors: 6 (consistent with furan and carbonyl groups)
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Steric configuration: Likely achiral due to symmetric substitution patterns
Synthetic Methodologies
Core Piperazine Functionalization
Synthesis typically begins with piperazine derivatization. As demonstrated in the preparation of 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone), chloroacetylation proceeds via reaction with chloroacetyl chloride under basic conditions (e.g., K2CO3 in DMF) . For the target compound, sequential acylation is required:
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Furan-2-carbonyl introduction: Piperazine reacts with furan-2-carbonyl chloride in anhydrous DMF at 0–5°C, yielding 1-(furan-2-carbonyl)piperazine .
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Chloroacetyl substitution: The secondary amine undergoes N-chloroacetylation using chloroacetyl chloride and triethylamine, producing the final compound .
Reaction conditions critical for optimizing yield (typically 65–75%) include:
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Temperature control (0–25°C to minimize side reactions)
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Stoichiometric excess of acylating agents (1.2–1.5 eq)
Analytical Characterization
Spectroscopic data from related compounds provide benchmarks:
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IR spectroscopy: Strong absorption bands at 1640–1670 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C-Cl)
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¹H NMR: Key signals include:
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Mass spectrometry: Molecular ion peaks at m/z 295–297 (M⁺, Cl isotope pattern)
Physicochemical Properties
Experimental and computed properties for 2-chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone and analogues are summarized below:
The compound’s solubility profile suggests limited water solubility (logSw ≈ -2.2), necessitating formulation with co-solvents like DMSO or cyclodextrins for biological studies . Its moderate lipophilicity (logP ≈ 1.5) aligns with enhanced membrane permeability relative to more polar piperazine derivatives .
Reactivity and Stability
The chloroacetyl group confers electrophilic reactivity, enabling nucleophilic substitutions. Key stability considerations include:
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Hydrolytic susceptibility: The chloroacetyl moiety undergoes hydrolysis in aqueous media (t₁/₂ ≈ 24 h at pH 7.4), generating glycolic acid derivatives .
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Thermal stability: Decomposition onset occurs at ~180°C, as observed in thermogravimetric analysis of related compounds .
Reactivity pathways include:
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